2-methoxy-N-(4-(methoxymethyl)-2-oxo-1,2-dihydroquinolin-7-yl)benzamide
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Overview
Description
2-methoxy-N-(4-(methoxymethyl)-2-oxo-1,2-dihydroquinolin-7-yl)benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a methoxy group, a methoxymethyl group, and a dihydroquinolinone moiety
Scientific Research Applications
2-methoxy-N-(4-(methoxymethyl)-2-oxo-1,2-dihydroquinolin-7-yl)benzamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of various diseases.
Industry: The compound may have applications in the development of new materials and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-(4-(methoxymethyl)-2-oxo-1,2-dihydroquinolin-7-yl)benzamide typically involves multiple steps. One common method includes the reaction of 7-bromo-4-(bromomethyl)-2-methylindole with sodium methoxide (NaOMe) to form 7-bromo-4-(methoxymethyl)-2-methylindole. This intermediate is then reduced using tributyltin hydride (Bu3SnH) to yield 4-(methoxymethyl)-2-methylindole .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-(4-(methoxymethyl)-2-oxo-1,2-dihydroquinolin-7-yl)benzamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the methoxy and methoxymethyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include sodium methoxide (NaOMe), tributyltin hydride (Bu3SnH), and various oxidizing and reducing agents. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the replacement of the methoxy or methoxymethyl groups with other functional groups .
Mechanism of Action
The mechanism of action of 2-methoxy-N-(4-(methoxymethyl)-2-oxo-1,2-dihydroquinolin-7-yl)benzamide involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways are still under investigation, but it is believed that the compound exerts its effects through modulation of specific enzymes and receptors in biological systems .
Comparison with Similar Compounds
Similar Compounds
- 2-methoxy-N-(4-methylphenyl)-4-(methylthio)benzamide
- 2-methoxy-N-(4-{4-[(2-methoxybenzoyl)amino]phenoxy}phenyl)benzamide
- 4-methoxy-2-methylaniline
Uniqueness
2-methoxy-N-(4-(methoxymethyl)-2-oxo-1,2-dihydroquinolin-7-yl)benzamide is unique due to its specific combination of functional groups and the presence of the dihydroquinolinone moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-methoxy-N-[4-(methoxymethyl)-2-oxo-1H-quinolin-7-yl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-24-11-12-9-18(22)21-16-10-13(7-8-14(12)16)20-19(23)15-5-3-4-6-17(15)25-2/h3-10H,11H2,1-2H3,(H,20,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPQQLWGSMTYNQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=O)NC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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